molecular formula C6H7N3 B5588525 3-(Hydrazineylidenemethyl)pyridine

3-(Hydrazineylidenemethyl)pyridine

Cat. No.: B5588525
M. Wt: 121.14 g/mol
InChI Key: GYQXSCHKZRKFQU-WEVVVXLNSA-N
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Description

3-(Hydrazineylidenemethyl)pyridine (CAS: 57616-01-0) is a pyridine derivative featuring a hydrazineylidenemethyl substituent at the 3-position of the pyridine ring.

Properties

IUPAC Name

(E)-pyridin-3-ylmethylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-9-5-6-2-1-3-8-4-6/h1-5H,7H2/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQXSCHKZRKFQU-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazineylidenemethyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, with temperature conditions ranging from 0 to 150°C .

Industrial Production Methods: Industrial production of 3-(Hydrazineylidenemethyl)pyridine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydrazineylidenemethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the hydrazineylidenemethyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

3-(Hydrazineylidenemethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydrazineylidenemethyl)pyridine involves its interaction with various molecular targets and pathways. The hydrazineylidenemethyl group can form coordination complexes with metal ions, influencing the compound’s reactivity and biological activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further modulating its effects .

Comparison with Similar Compounds

Core Structure and Substituent Effects

The activity of pyridine-based inhibitors is highly dependent on substituent type and position:

  • Pyridine vs. Pyrazine Cores :
    Pyridine cores (e.g., compound 12, Ki = 4.0 μM ) exhibit superior LSD1 inhibition compared to pyrazine analogs (e.g., compound 8, Ki = 9.1 μM ) due to enhanced electrostatic interactions with the flavin adenine dinucleotide (FAD) cofactor and Tyr761 residues in LSD1 .
  • Hydrazineylidenemethyl vs.

Substituent Optimization

Key substituent effects from SAR studies of related compounds:

Compound R5 Substituent R6 Substituent Ki (LSD1) Selectivity (vs. MAO-B)
5 4-Cyanophenyl Phenyl 2.3 μM >100×
13 4-Fluorophenyl Phenyl 220 nM >100×
17 4-Trifluoromethylphenyl Methyl 29 nM 640×
22 4-Trifluoromethoxyphenyl Phenyl 38 nM 39×
  • R5 Optimization: The 4-cyanophenyl group (compound 5) enhances activity, while fluorination (compound 13) further improves potency by 10-fold .
  • R6 Modifications : Smaller substituents (e.g., methyl in compound 17) improve selectivity against MAO-B by reducing steric clashes .

Enzymatic Selectivity

  • LSD1 vs. MAO-B :
    Compounds with bulky R6 groups (e.g., trifluoromethyl in compound 17) show >640-fold selectivity for LSD1 over MAO-B due to MAO-B's narrower active site .
  • Hydrazine Derivatives: Hydrazine-based inhibitors (e.g., triazole-dithiocarbamates) are reversible and non-covalent, contrasting with cyclopropylamine derivatives that covalently bind FAD . This reversibility may reduce off-target effects but requires optimization for potency.

Key Research Findings

  • Structural Insights: Molecular docking suggests that the pyridine core in 3-(piperidin-4-ylmethoxy)pyridine derivatives interacts with FAD and Tyr761, while the piperidine group hydrogen-bonds with Asp555 .
  • Cell Permeability : Compound 17 (Ki = 29 nM) increases cellular H3K4me2 levels at 1 μM, demonstrating membrane permeability and intracellular target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Hydrazineylidenemethyl)pyridine
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3-(Hydrazineylidenemethyl)pyridine

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